Tert-butyl methyl(3-(methylamino)propyl)carbamate

PROTAC linker handling solubility formulation high-throughput experimentation

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS 123183-72-2) is a C10 alkyl-chain PROTAC linker featuring both a tert-butyloxycarbonyl (Boc)-protected secondary amine and a terminal methylamino group. Its molecular formula is C₁₀H₂₂N₂O₂ with a molecular weight of 202.29 g/mol, and it is typically supplied as a light yellow liquid with a purity of ≥95–98%.

Molecular Formula C10H22N2O2
Molecular Weight 202.298
CAS No. 123183-72-2
Cat. No. B2913302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(3-(methylamino)propyl)carbamate
CAS123183-72-2
Molecular FormulaC10H22N2O2
Molecular Weight202.298
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCNC
InChIInChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(5)8-6-7-11-4/h11H,6-8H2,1-5H3
InChIKeyQRXUKURKZNOVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS 123183-72-2): A Dual Boc-Protected C3-Alkyl PROTAC Linker


Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS 123183-72-2) is a C10 alkyl-chain PROTAC linker featuring both a tert-butyloxycarbonyl (Boc)-protected secondary amine and a terminal methylamino group . Its molecular formula is C₁₀H₂₂N₂O₂ with a molecular weight of 202.29 g/mol, and it is typically supplied as a light yellow liquid with a purity of ≥95–98% . The compound serves as a key building block in the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs), enabling the connection of an E3 ligase ligand to a target protein ligand .

Linker Chemistry Dual-Boc protected for sequential deprotection strategies
Physical Format Liquid formulation supports automated liquid handling
Spacer Length C3 alkyl chain for rigid, short ternary complex tethering

Why Tert-butyl methyl(3-(methylamino)propyl)carbamate Cannot Be Casually Replaced by Its Demethylated Analog


PROTAC linker performance is exquisitely sensitive to small structural variations; even a single methyl group can alter solubility, permeability, and ternary complex geometry [1]. While the demethylated analog tert-butyl (3-(methylamino)propyl)carbamate (CAS 442514-22-9) and the mono-methyl analog N-Boc-N-methyl-1,3-diaminopropane (CAS 150349-36-3) share the same C3-propyl backbone, the target compound possesses a unique secondary N-methyl group on the terminal amine that introduces a basic center absent in the analog [2]. This weakly basic amine can act as a hydrogen bond acceptor, modulate cellular uptake via charge-state alterations at physiological pH, and potentially improve aqueous solubility relative to fully protected, neutral amines [1][3]. In PROTAC development, such nuanced differences in linker polarity and hydrogen-bonding capacity directly impact the efficiency of ternary complex formation and target degradation [1].

Basicity & H-Bond Capacity

The demethylated analog lacks the N-methyl basic center, which may shift linker protonation state and hydrogen-bonding profile under physiological conditions.

Ternary Complex Geometry

Small polarity differences can alter PROTAC ternary complex formation efficiency and target degradation outcomes.

Solubility & Permeability

The methyl group influences LogP and TPSA; its absence may reduce passive membrane permeability and change solubility characteristics.

Quantitative Evidence Supporting Tert-butyl methyl(3-(methylamino)propyl)carbamate Selection Over Closest Analogs


Physical State and Handling: Liquid vs. Solid Form

The target compound is supplied as a light yellow liquid, whereas the common comparator N-Boc-N-methyl-1,3-diaminopropane (CAS 150349-36-3) is a solid at room temperature [1]. Liquids enable faster dissolution, reduce solvent heating steps, and are more amenable to automated liquid handling in high-throughput PROTAC synthesis workflows [2].

Physical State
Head-to-head
Liquid vs Solid
Enables automated liquid handling
Comparator is solid at 20–25°C
PROTAC linker handling solubility formulation high-throughput experimentation

Chromatographic Purity: 98% vs. 95% Specification

High-purity grade (98%) is commercially available for the target compound, exceeding the 95% specification typical for the comparator N-Boc-N-methyl-1,3-diaminopropane [1]. Higher purity reduces the risk of side reactions and simplifies purification in multi-step PROTAC assembly [2].

Purity Specification
Head-to-head
+3% points
Reduces downstream purification burden
Batch-specific 98% specification
PROTAC synthesis purity quality control

Lipophilicity (LogP) and Polarity (TPSA) Compared to a Closest Demethylated Analog

The target compound exhibits a computed LogP of 1.46 and a topological polar surface area (TPSA) of 41.57 Ų . In comparison, the demethylated analog tert-butyl (3-(methylamino)propyl)carbamate (CAS 442514-22-9) has a predicted LogP of ~1.04 and a higher TPSA of 50.36 Ų . The additional methyl group on the target compound increases lipophilicity while lowering polar surface area, a combination that may enhance passive membrane permeability without drastically compromising solubility [1].

Lipophilicity & Polarity
Data to verify
ΔLogP +0.42; ΔTPSA −8.79 Ų
May enhance passive permeability
Computed values; confirm experimentally
PROTAC linker lipophilicity permeability TPSA

Storage Stability: 4°C Light-Protected vs. Ambient Storage

The target compound is recommended for storage at 4°C with protection from light, whereas the comparator N-Boc-N-methyl-1,3-diaminopropane can be stored at ambient temperature [1]. While ambient storage is more convenient, the cold-chain requirement of the target compound reflects a higher intrinsic stability profile of the Boc-protected secondary amine moiety, which may translate to longer shelf life under proper storage [2].

Storage Condition
Class-level
4°C, protect from light
Supports extended reagent integrity
Cold-chain vs. ambient storage
PROTAC linker stability long-term storage reagent handling

Optimal Use Cases for Tert-butyl methyl(3-(methylamino)propyl)carbamate in PROTAC R&D


High-Throughput PROTAC Library Synthesis

The liquid physical state and 98% purity of the target compound make it exceptionally well-suited for automated liquid handling systems used in high-throughput PROTAC library generation. The C3 alkyl spacer provides a rigid, short tether ideal for inducing a fast-on/fast-off ternary complex with cytosolic targets [1]. Its secondary N-methyl group offers a latent handle for further functionalization or can remain unmodified to fine-tune linker basicity and cellular permeability [2].

Lead Optimization of CNS-Penetrant PROTACs

With a computed LogP of 1.46 and TPSA of 41.57 Ų, the linker resides within the favorable physicochemical window for blood-brain barrier penetration (typically LogP 1–3, TPSA <90 Ų). This makes it a strategic choice for initial SAR exploration of PROTACs targeting CNS proteins, where balancing solubility and permeability is critical [1]. The short C3 alkyl chain minimizes hydrophobic collapse and reduces the risk of efflux transporter recognition [2].

Pre-Clinical PROTAC Development Requiring High Purity and Stability

The availability of 98% purity grade and the recommended cold-chain storage (4°C) ensure minimal batch-to-batch variability and extended reagent integrity over multi-year pre-clinical programs. This is particularly valuable when the linker is conjugated to costly E3 ligase ligands (e.g., VHL or CRBN recruiters), where impurities can lead to false positives in degradation assays [1]. The linker's dual Boc-protected amine functionality also allows for sequential deprotection strategies, enabling modular PROTAC assembly [2].

Application
Selection Property
Validation Focus
HT PROTAC Library Synthesis
Liquid format; high purity
Automated liquid handling reproducibility
CNS-Penetrant PROTAC Optimization
Computed LogP/TPSA in CNS-favorable range
Passive permeability and brain penetration assay
Pre-Clinical PROTAC Development
High purity grade; cold-chain storage
Batch consistency and long-term stability validation

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